Hdac8/brpf1-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

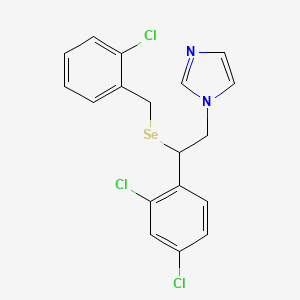

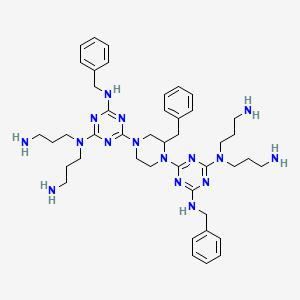

Hdac8/brpf1-IN-1 is a dual inhibitor of histone deacetylase 8 (HDAC8) and bromodomain and PHD finger-containing protein 1 (BRPF1). This compound has shown significant potential in the field of epigenetics, particularly in the regulation of gene expression through histone modification. This compound has an IC50 of 443 nM against human HDAC8 and a Kd of 67 nM against human BRPF1 .

Vorbereitungsmethoden

The synthesis of Hdac8/brpf1-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions. For example, the preparation of this compound (Compound 23a) involves the use of specific solvents and reaction conditions to achieve high purity and yield . Industrial production methods may involve scaling up these reactions while maintaining the quality and consistency of the final product.

Analyse Chemischer Reaktionen

Hdac8/brpf1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound shows low in vitro activity against HDAC1 and HDAC6, indicating its selectivity towards HDAC8 and BRPF1 .

Wissenschaftliche Forschungsanwendungen

Hdac8/brpf1-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of HDAC8 and BRPF1, providing insights into the regulation of gene expression. In biology, the compound is used to investigate the role of HDAC8 and BRPF1 in various cellular processes, including cell proliferation and differentiation. In medicine, this compound has shown potential in the treatment of diseases such as cancer and cardiovascular diseases by targeting specific molecular pathways . Additionally, the compound is used in industry for the development of new therapeutic agents and diagnostic tools.

Wirkmechanismus

Hdac8/brpf1-IN-1 exerts its effects by inhibiting the activity of HDAC8 and BRPF1. HDAC8 is involved in the deacetylation of histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC8, this compound promotes histone acetylation, resulting in the activation of gene expression. BRPF1, on the other hand, is involved in the recognition of acetylated histones and the recruitment of transcriptional machinery. Inhibition of BRPF1 disrupts these processes, further modulating gene expression .

Vergleich Mit ähnlichen Verbindungen

Hdac8/brpf1-IN-1 is unique in its dual inhibition of HDAC8 and BRPF1. Similar compounds include other HDAC inhibitors and bromodomain inhibitors. For example, PCI-34051 is a selective HDAC8 inhibitor, while JQ1 is a well-known bromodomain inhibitor. This compound stands out due to its ability to target both HDAC8 and BRPF1 simultaneously, providing a more comprehensive approach to modulating gene expression .

Conclusion

This compound is a promising compound with significant potential in various fields of scientific research. Its unique dual inhibition of HDAC8 and BRPF1 makes it a valuable tool for studying gene regulation and developing new therapeutic agents. Further research and development are needed to fully explore its potential and applications.

Eigenschaften

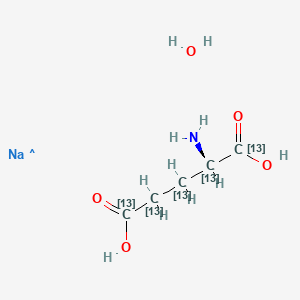

Molekularformel |

C19H19N3O6S |

|---|---|

Molekulargewicht |

417.4 g/mol |

IUPAC-Name |

3-[(1,3-dimethyl-2-oxoquinolin-6-yl)sulfamoyl]-N-hydroxy-4-methoxybenzamide |

InChI |

InChI=1S/C19H19N3O6S/c1-11-8-13-9-14(5-6-15(13)22(2)19(11)24)21-29(26,27)17-10-12(18(23)20-25)4-7-16(17)28-3/h4-10,21,25H,1-3H3,(H,20,23) |

InChI-Schlüssel |

HVHLFMDXTXHXRM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)NO)OC)N(C1=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390618.png)

![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)

![2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)

![1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole](/img/structure/B12390640.png)

![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12390646.png)